Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate
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Overview
Description
Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the condensation of 4-ethylbenzaldehyde with o-phenylenediamine to form the benzimidazole core. This intermediate is then esterified with methyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as sodium methoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylphenyl)-1H-benzo[d]imidazole-6-carboxylate
- Methyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate
- Methyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate
Uniqueness
Methyl 2-(4-ethylphenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the ethyl group at the para position of the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H16N2O2 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
methyl 2-(4-ethylphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-3-11-4-6-12(7-5-11)16-18-14-9-8-13(17(20)21-2)10-15(14)19-16/h4-10H,3H2,1-2H3,(H,18,19) |
InChI Key |
WUJJFSQYTCZBFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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